6-iodothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 1378867-62-9
Cat. No.: VC4975454
Molecular Formula: C6H3IN2OS
Molecular Weight: 278.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378867-62-9 |
|---|---|
| Molecular Formula | C6H3IN2OS |
| Molecular Weight | 278.07 |
| IUPAC Name | 6-iodo-3H-thieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C6H3IN2OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-2H,(H,8,9,10) |
| Standard InChI Key | YQYGTSPBLUKQIG-UHFFFAOYSA-N |
| SMILES | C1=C(SC2=C1C(=O)NC=N2)I |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic IUPAC name, 6-iodo-3H-thieno[2,3-d]pyrimidin-4-one, reflects its fused bicyclic system. The thiophene ring (positions 2,3) merges with the pyrimidine ring (positions d), forming a planar aromatic scaffold. Key structural data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃IN₂OS | |
| Molecular Weight | 278.07 g/mol | |
| SMILES | C1=C(SC2=C1C(=O)NC=N2)I | |
| InChIKey | YQYGTSPBLUKQIG-UHFFFAOYSA-N |
The iodine atom at position 6 introduces steric and electronic effects, potentially enhancing reactivity in cross-coupling reactions or serving as a heavy atom for crystallography. The carbonyl group at position 4 contributes to hydrogen-bonding interactions, a feature critical in biological target engagement .
| Yield | Temperature | Time | Reagents | Key Observations |
|---|---|---|---|---|
| 95% | 80°C | 1 h | Bromine, acetic acid | Light brown solid |
| 92% | 20°C | 4 h | Bromine, acetic acid | Tan solid |
| 56% | 0–20°C | 24 h | Bromine, KOAc, acetic acid | Brown solid |
Iodination likely follows a similar electrophilic aromatic substitution mechanism, substituting bromine with iodine. Thienopyrimidines’ electron-rich thiophene ring facilitates halogenation at position 6 due to directing effects of adjacent heteroatoms . Post-synthetic modifications, such as Suzuki-Miyaura cross-coupling, could leverage the iodine substituent for further functionalization.
Spectroscopic and Analytical Profiling
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry data for adducts of 6-iodothieno[2,3-d]pyrimidin-4(3H)-one reveal distinct CCS values, critical for mass spectrometry-based identification:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 278.90838 | 139.1 |
| [M+Na]⁺ | 300.89032 | 145.2 |
| [M-H]⁻ | 276.89382 | 134.0 |
These values aid in distinguishing protonated, sodiated, and deprotonated forms during high-resolution mass spectrometry (HRMS) analysis .
Nuclear Magnetic Resonance (NMR)
Although specific NMR data for the iodinated compound are unavailable, brominated analogs exhibit characteristic signals:
-
1H NMR (6-bromo derivative): δ 12.63 (s, NH), 8.14 (s, H-2), 7.55 (s, H-5) .
-
13C NMR: Carbonyl (C=O) at δ 165.0 ppm, aromatic carbons between δ 110–156 ppm .
For the iodinated analog, deshielding effects from iodine’s electronegativity would likely shift H-5 and C-6 signals upfield compared to bromo derivatives.
Computational and Theoretical Insights
Density functional theory (DFT) simulations predict electronic properties and reactive sites. The iodine atom’s polarizable electron cloud increases molecular polarizability, potentially enhancing binding to hydrophobic protein pockets. HOMO-LUMO gaps, calculated using B3LYP/6-311+G(d,p) basis sets, suggest charge-transfer capabilities relevant to kinase inhibition.
Challenges and Future Directions
Current limitations include:
-
Synthetic Scalability: Iodine’s cost and reactivity demand optimized protocols.
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Stability Studies: Hydrolytic susceptibility of the carbonyl group under physiological conditions.
-
Structure-Activity Relationships (SAR): Systematic modification of the iodine substituent to elucidate pharmacological drivers.
Future work should prioritize catalytic iodination methods and in vitro screening against kinase targets (e.g., EGFR, VEGFR).
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